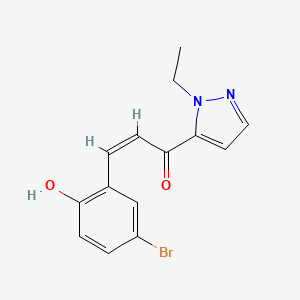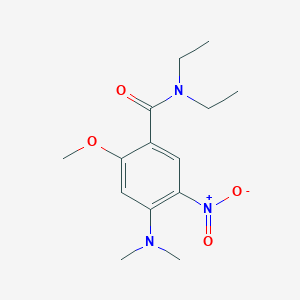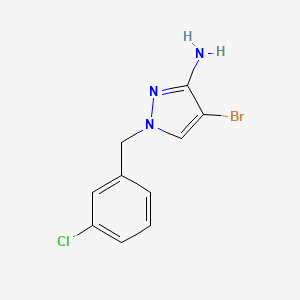![molecular formula C27H29BrN2O4 B14922857 N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B14922857.png)
N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’~1~-((E)-1-{2-[(3-BROMOBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound characterized by multiple functional groups, including bromobenzyl, methoxyphenyl, and isopropylphenoxy moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-((E)-1-{2-[(3-BROMOBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETOHYDRAZIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the hydrazide: Starting with the appropriate acyl hydrazide, react it with the corresponding aldehyde or ketone under acidic or basic conditions to form the hydrazone.
Etherification: Introduce the bromobenzyl and methoxyphenyl groups through nucleophilic substitution reactions.
Final coupling: Combine the intermediate products under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’~1~-((E)-1-{2-[(3-BROMOBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The methoxy and isopropyl groups can be oxidized under strong oxidizing conditions.
Reduction: The hydrazone moiety can be reduced to the corresponding hydrazine.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydrazines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: As a lead compound for the development of new pharmaceuticals.
Materials Science: In the synthesis of novel polymers or materials with specific properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of N’~1~-((E)-1-{2-[(3-BROMOBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETOHYDRAZIDE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’~1~-((E)-1-{2-[(3-BROMOBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETOHYDRAZIDE: can be compared with other hydrazone derivatives, such as:
Uniqueness
The uniqueness of N’~1~-((E)-1-{2-[(3-BROMOBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETOHYDRAZIDE lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C27H29BrN2O4 |
|---|---|
Poids moléculaire |
525.4 g/mol |
Nom IUPAC |
N-[(E)-[2-[(3-bromophenyl)methoxy]-5-methoxyphenyl]methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C27H29BrN2O4/c1-18(2)24-10-8-19(3)12-26(24)34-17-27(31)30-29-15-21-14-23(32-4)9-11-25(21)33-16-20-6-5-7-22(28)13-20/h5-15,18H,16-17H2,1-4H3,(H,30,31)/b29-15+ |
Clé InChI |
CTLVNHMUWUDFMJ-WKULSOCRSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=C(C=CC(=C2)OC)OCC3=CC(=CC=C3)Br |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=C(C=CC(=C2)OC)OCC3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(dimethylamino)phenyl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide](/img/structure/B14922774.png)

![8,8-Dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B14922782.png)
![Methyl 2-(1-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate](/img/structure/B14922784.png)
![N-[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B14922792.png)


![(2Z)-2-[(2-methoxyethyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14922833.png)
![3,4,5-Triethoxy-N'~1~-tricyclo[3.3.1.1~3,7~]dec-2-ylidenbenzohydrazide](/img/structure/B14922841.png)
![Ethyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B14922845.png)
![N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14922852.png)
![1-(4-nitrophenyl)-N'~4~,N'~5~-bis[(E)-thiophen-2-ylmethylidene]-1H-1,2,3-triazole-4,5-dicarbohydrazide](/img/structure/B14922864.png)
![4-{(2Z)-2-[2-bromo-5-ethoxy-4-(propan-2-yloxy)benzylidene]hydrazinyl}benzoic acid](/img/structure/B14922868.png)
![7-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14922872.png)
